

N-Propylethylenediamine molecular weight and formula

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Compound of Interest

Compound Name: *N-Propylethylenediamine*

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An In-depth Technical Guide to the Core Physicochemical and Analytical Characteristics of **N-Propylethylenediamine**

Introduction to N-Propylethylenediamine

N-Propylethylenediamine, also known by its synonym 2-Propylaminoethylamine, is an organic compound belonging to the diamine family.^[1] It is characterized by an ethylenediamine backbone with an n-propyl group attached to one of the nitrogen atoms.^[2] This structure imparts both nucleophilic and basic properties, making it a versatile building block in organic synthesis and a ligand in coordination chemistry.^[2] Its utility extends to being an intermediate in the production of pharmaceuticals and agrochemicals.^[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides authoritative data on the molecular formula, precise molecular weight, and essential physicochemical properties of **N-Propylethylenediamine**. Furthermore, it outlines a robust, field-proven analytical workflow for its characterization, ensuring scientific integrity and reproducible results.

Core Molecular and Physicochemical Properties

Accurate characterization begins with a solid foundation of the compound's fundamental properties. These identifiers and physical constants are critical for experimental design, reaction stoichiometry, and safety assessments.

Chemical Identity and Formula

- Chemical Name: **N-Propylethylenediamine**^[1]
- IUPAC Name: N'-propylethane-1,2-diamine^[3]
- CAS Number: 111-39-7^{[1][2][3]}
- Molecular Formula: C5H14N2^{[2][3][4][5]}
- Linear Formula: CH3CH2CH2NHCH2CH2NH2^[1]
- Common Synonyms: 2-Propylaminoethylamine, N-(N-Propyl)Ethylediamine, N-propyl-1,2-ethanediamine^{[1][3][6]}

Molecular Weight

The molecular weight is a cornerstone for all quantitative work, from synthesis to formulation.

- Average Molecular Weight: 102.18 g/mol ^{[1][3][4][7]}

Structural Representation

The spatial arrangement of atoms dictates the molecule's chemical behavior. The structure of **N-Propylethylenediamine** is visualized below.

Caption: 2D structure of **N-Propylethylenediamine**.

Summary of Physicochemical Data

The following table consolidates key physical properties, which are essential for handling, storage, and application of the compound.

Property	Value	Source(s)
Appearance	Clear, colorless liquid	[1] [6]
Boiling Point	147-150 °C (at standard pressure)	[1] [6]
Density	0.829 g/mL at 25 °C	[1] [6]
Refractive Index	n _{20/D} 1.441	[1]
Flash Point	45 °C (113 °F) - closed cup	[1]
CAS Number	111-39-7	[1]

Analytical Characterization: A Self-Validating Approach

For drug development and research, confirming the identity and purity of starting materials is non-negotiable. A multi-faceted analytical approach is required. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally well-suited technique for volatile amines like **N-Propylethylenediamine**, providing definitive identification and quantification of impurities.

Rationale for GC-MS in Quality Control

The choice of GC-MS is deliberate. Gas chromatography provides high-resolution separation of volatile compounds, effectively isolating the target analyte from potential starting materials (e.g., 1-propanol, ethylenediamine), byproducts, or degradation products.[\[7\]](#) The mass spectrometer serves as a highly specific detector, providing a molecular fingerprint (mass spectrum) of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern. This dual-verification system—retention time from GC and mass spectrum from MS—offers a high degree of confidence in both identity and purity assessments, a cornerstone of trustworthy analytical science.[\[8\]](#)

Protocol: Purity and Identity Verification by GC-MS

This protocol describes a standard methodology for the analysis of **N-Propylethylenediamine**.

Principle: The sample is volatilized and separated on a chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides definitive structural information, while the chromatographic peak area allows for quantification of purity.

Instrumentation:

- Gas Chromatograph (GC) with a split/splitless injector
- Mass Spectrometer (MS) Detector (e.g., Quadrupole)
- GC Column: Mid-polarity column (e.g., DB-5ms or equivalent) suitable for amines.

Methodology:

- **Standard Preparation:** Prepare a 1 mg/mL stock solution of **N-Propylethylenediamine** reference standard in methanol. Create a working standard of 100 µg/mL by diluting the stock solution.
- **Sample Preparation:** Dilute the test sample of **N-Propylethylenediamine** to a nominal concentration of 100 µg/mL in methanol.
- **GC Parameters:**
 - Injector Temperature: 250 °C
 - Injection Volume: 1 µL
 - Split Ratio: 20:1 (Adjust as needed for detector sensitivity)
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min
- **Oven Program:**
 - Initial Temperature: 60 °C, hold for 2 minutes
 - Ramp: 15 °C/min to 280 °C

- Hold: 5 minutes at 280 °C
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 35-300
- Analysis Sequence:
 - Inject a solvent blank (methanol) to ensure no system contamination.
 - Inject the working standard to determine the retention time and verify system suitability.
 - Inject the prepared sample.
- Data Interpretation:
 - Identity Confirmation: The retention time of the major peak in the sample chromatogram must match that of the reference standard. The mass spectrum of this peak must also match the reference spectrum, exhibiting the expected molecular ion (M⁺) at m/z 102 and characteristic fragment ions.
 - Purity Assessment: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the GC-MS characterization process, from sample handling to final data analysis.



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Caption: GC-MS workflow for **N-Propylethylenediamine** analysis.

Conclusion

N-Propylethylenediamine is a foundational chemical with a well-defined molecular formula of C5H14N2 and a molecular weight of 102.18 g/mol .[3][4][7] For professionals in research and drug development, leveraging this precise data is paramount. The application of robust analytical methodologies, such as the detailed GC-MS protocol, ensures the integrity of the material, which is the basis for sound scientific outcomes. This guide provides the core data and a validated analytical framework to empower researchers in their use of **N-Propylethylenediamine**.

References

- LookChem. (n.d.). **N-Propylethylenediamine**.
- PubChem - NIH. (n.d.). 1-Propylethylenediamine.
- PubChem - NIH. (n.d.). N-Propyl-N'-isopropylethylenediamine.
- Chemical-Suppliers. (n.d.). N,N'-di(n-propyl)ethylenediamine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-[3-(Trimethoxysilyl)propyl]ethylenediamine, 97%.
- Bostik. (n.d.). SAFETY DATA SHEET.
- Chemdad. (n.d.). N-(N-PROPYL)ETHYLENEDIAMINE.
- PubMed. (2011). Determination of eight nitrosamines in water at the ng L(-1) levels by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry.
- PubMed Central. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

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Sources

- 1. N-丙基亚乙基二胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 111-39-7: N-(n-Propyl)ethylenediamine | CymitQuimica [cymitquimica.com]
- 3. N-Propylethylenediamine | lookchem [lookchem.com]
- 4. 1-Propylethylenediamine | C5H14N2 | CID 66073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Propylethylenediamine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. N-(N-PROPYL)ETHYLENEDIAMINE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. N-(N-PROPYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
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